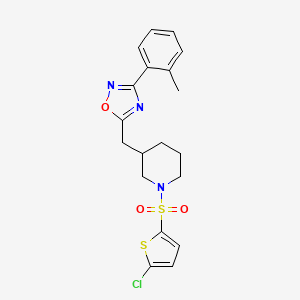
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of 1,2,4-oxadiazoles . This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its unique structural features that include a piperidine moiety and a chlorothiophenyl sulfonyl group. The oxadiazole ring is known for its versatility and has been utilized in various therapeutic applications.
Structural Characteristics
The structure of the compound can be broken down as follows:
| Structural Feature | Description |
|---|---|
| Oxadiazole Ring | A five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. |
| Piperidine Moiety | A six-membered saturated ring containing one nitrogen atom, contributing to the compound's pharmacological properties. |
| Chlorothiophenyl Group | Enhances biological activity through specific interactions with biological targets. |
Synthesis
The synthesis of this compound typically involves several key reactions aimed at enhancing yield and biological activity. Common methodologies include:
- Formation of the Oxadiazole Ring : Utilizing various precursors under controlled conditions.
- Sulfonation of Piperidine : Introducing the sulfonyl group to increase solubility and biological interaction.
- Final Coupling Reactions : Combining the synthesized components to form the final product.
Biological Activity
Research indicates that compounds with an oxadiazole structure exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : The oxadiazole moiety has been shown to inhibit histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer biology .
- Antimicrobial Properties : Studies have demonstrated significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective activity, making them candidates for further research in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole derivatives:
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of 1,3,4-oxadiazole derivatives, highlighting their effectiveness against Staphylococcus aureus and Escherichia coli. The best-performing compounds exhibited comparable efficacy to standard antibiotics .
- Anticancer Potential : Research on oxadiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through HDAC inhibition.
- In Silico Studies : Molecular docking studies have suggested strong binding affinities of oxadiazole derivatives to key biological targets involved in cancer progression and microbial resistance .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Chlorophenyl)-1,2,4-Oxadiazole | Chlorophenyl group | Antimicrobial and anticancer |
| 3-(Cyclopropyl)-1,2,4-Oxadiazole | Cyclopropyl group | Antitumor activity |
| 5-(Sulfonamide)-1,2,4-Oxadiazole | Sulfonamide group | Antiviral properties |
Propriétés
IUPAC Name |
5-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-13-5-2-3-7-15(13)19-21-17(26-22-19)11-14-6-4-10-23(12-14)28(24,25)18-9-8-16(20)27-18/h2-3,5,7-9,14H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHGWYPDNOGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













